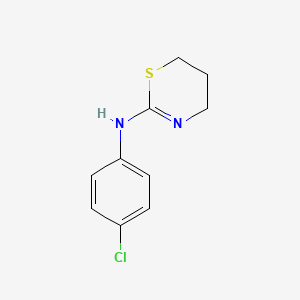

![molecular formula C10H7ClN2O2 B1148200 5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione CAS No. 10040-86-5](/img/structure/B1148200.png)

5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione” is a chemical compound that belongs to the class of imidazolidine-2,4-diones . Imidazolidine-2,4-diones are a group of pharmaceutical compounds with various applications in medicine .

Synthesis Analysis

The synthesis of imidazolidine-2,4-diones and their derivatives has been a subject of interest in medicinal chemistry. For instance, a series of new 3-arylsulfonylimidazolidine-2,4-diones were synthesized by reacting imidazolidine-2,4-diones with arylsulfonyl chlorides in the presence of triethyl amine . The imidazolidine-2,4-diones were synthesized from the corresponding ketones through Bucherer–Bergs reaction .

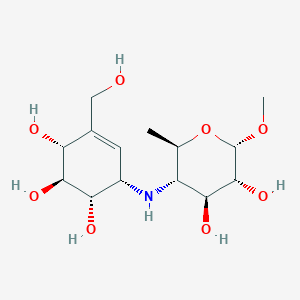

Molecular Structure Analysis

The molecular structure of “5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione” is characterized by an imidazolidine-2,4-dione core with a 4-chlorophenyl group attached via a methylene bridge . The InChI code for this compound is 1S/C7H11ClN2O2/c8-4-2-1-3-5-6 (11)10-7 (12)9-5/h11H,1-4H2, (H2,9,10,12) .

Chemical Reactions Analysis

Imidazolidine-2,4-diones and their derivatives have been involved in various chemical reactions. For instance, a regioselective synthesis of spiro-pyrazoline-imidazolidine-2,4-diones was proposed based on a 1,3-dipolar cycloaddition reaction of nitrile imines to 5-methylidene-3-phenyl-hydantoin .

Scientific Research Applications

Reactions with Organometallic Reagents : Research has shown that certain derivatives of imidazolidine-2,4-diones, which include compounds similar to 5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione, react with Grignard and organometallic reagents. These reactions typically result in 1,2-addition products and do not proceed like normal unsaturated carbonyl compounds (Akeng'a & Read, 2005).

Pharmacological Properties : Some derivatives of imidazolidine-2,4-dione have shown potential as antidepressants and anxiolytics. They have been found to possess dual 5-HT1A receptor and serotonin transporter affinity, which may enhance serotonin transporter blocking efficacy (Czopek et al., 2013).

Anti-arrhythmic Properties : Certain derivatives have been synthesized and evaluated for their anti-arrhythmic activity, showing properties of class Ia anti-arrhythmic compounds (Pękala et al., 2005).

Anticonvulsant Activity : Some N-Mannich bases derived from imidazolidine-2,4-dione derivatives have shown significant anticonvulsant properties, indicating potential application in the treatment of epilepsy (Byrtus et al., 2011).

Corrosion Inhibition : Thiazolidinedione derivatives have been investigated as inhibitors for mild steel corrosion, demonstrating that these compounds can effectively inhibit corrosion in hydrochloric acid solution (Yadav et al., 2015).

DNA Binding Studies : Imidazolidine derivatives have been examined for their DNA binding affinity, which is crucial for their potential application as anti-cancer drugs (Shah et al., 2013).

properties

IUPAC Name |

5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSHAXRMBPQCIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.